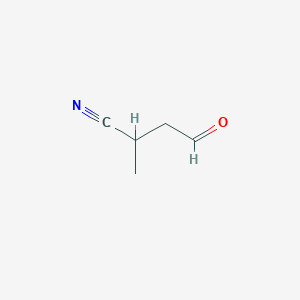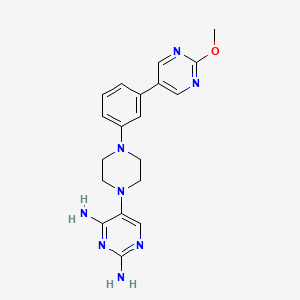
Fanotaprim
Overview
Description
Fanotaprim is a dihydrofolate reductase inhibitor with significant potential in the research of toxoplasmosis. It exhibits strong inhibitory effects on both Toxoplasma gondii dihydrofolate reductase and human dihydrofolate reductase, making it a valuable compound for studying parasitic infections .
Scientific Research Applications
Fanotaprim has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying the mechanisms of dihydrofolate reductase inhibition and the development of new antifolate drugs.
Biology: In biological research, this compound is employed to investigate the effects of dihydrofolate reductase inhibition on cellular processes and parasite growth.
Medicine: this compound has potential therapeutic applications in the treatment of parasitic infections such as toxoplasmosis. It is also used in preclinical studies to evaluate its efficacy and safety as an antiparasitic agent.
Mechanism of Action
Fanotaprim works by inhibiting the action of DHFR. It has been shown to have parasiticidal and antiproliferative effects, with EC50 values of 13 and 7300 nM against the type I RH strain of T. gondii and MCF-7 cells, respectively . It can inhibit the growth of T. gondii strains in vitro with EC50 values ranging from 7.6 to 29.8 nM .
It is soluble in DMSO at a concentration of 33.33 mg/mL . The compound is stable under normal conditions and should be stored at -20°C for up to 3 years .
Safety and Hazards
Preparation Methods
Fanotaprim can be synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functional group modifications. The synthetic route typically involves the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving appropriate starting materials.
Functional Group Modifications: The core structure is then modified by introducing various functional groups through substitution reactions to achieve the desired chemical properties.
Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure the efficiency of the synthesis process .
Chemical Reactions Analysis
Fanotaprim undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives. Common reagents used in these reactions include hydrogen peroxide and other oxidizing agents.
Reduction: Reduction reactions involving this compound can lead to the formation of reduced derivatives. Reducing agents such as sodium borohydride are commonly used.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered biological activity, while reduction reactions may produce reduced derivatives with different pharmacological properties .
Comparison with Similar Compounds
Fanotaprim is unique among dihydrofolate reductase inhibitors due to its high selectivity and potency against Toxoplasma gondii dihydrofolate reductase. Similar compounds include:
Methotrexate: A well-known dihydrofolate reductase inhibitor used in the treatment of cancer and autoimmune diseases. Unlike this compound, Methotrexate has broader applications but may have more side effects.
Pyrimethamine: Another dihydrofolate reductase inhibitor used to treat parasitic infections such as malaria.
This compound’s uniqueness lies in its high selectivity for Toxoplasma gondii dihydrofolate reductase, making it a promising candidate for targeted antiparasitic therapy .
Properties
IUPAC Name |
5-[4-[3-(2-methoxypyrimidin-5-yl)phenyl]piperazin-1-yl]pyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8O/c1-28-19-23-10-14(11-24-19)13-3-2-4-15(9-13)26-5-7-27(8-6-26)16-12-22-18(21)25-17(16)20/h2-4,9-12H,5-8H2,1H3,(H4,20,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZBZPCNAJDYMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C2=CC(=CC=C2)N3CCN(CC3)C4=CN=C(N=C4N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2120282-75-7 | |
| Record name | Fanotaprim [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2120282757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FANOTAPRIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJY2WD3C7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methyl-1,4-diazepan-1-yl)-N-((5-methylpyrazin-2-yl)methyl)-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxamide hydrochloride](/img/structure/B3325328.png)
![Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B3325329.png)

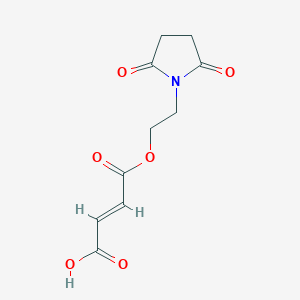
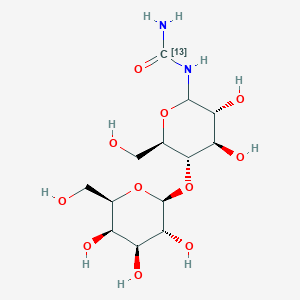
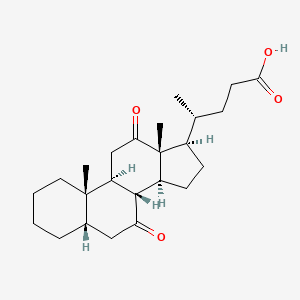
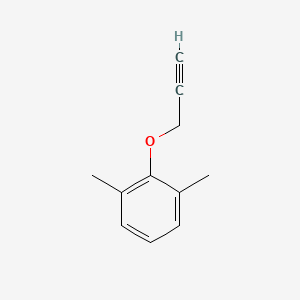
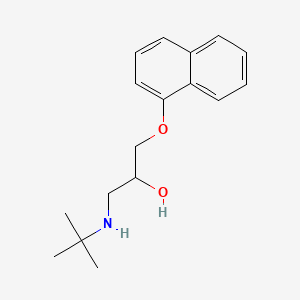

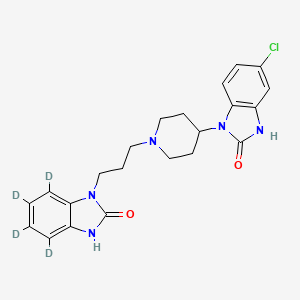
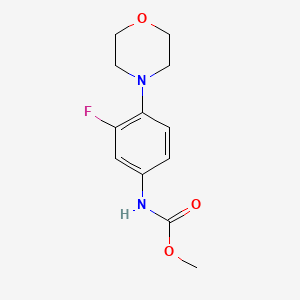
![tert-Butyl (S)-(1-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B3325430.png)
